1-(2-Bromoethyl)imidazolidin-2-one
Overview
Description
Scientific Research Applications
Bioactive Oligopeptides Modification : Imidazolidin-4-ones, closely related to 1-(2-Bromoethyl)imidazolidin-2-one, are used as skeletal modifications in bioactive oligopeptides. They act as proline surrogates or protect the N-terminal amino acid against hydrolysis. A study found stereoselective formation of imidazolidin-4-one when reacting primaquine alpha-aminoamides with substituted benzaldehydes, highlighting the importance of intramolecular hydrogen bonds in the process (Ferraz et al., 2007).
Corrosion Inhibition : Research indicates that derivatives of imidazolidin, like 1-(2-ethylamino)-2-methylimidazolidine, show potential in inhibiting corrosion in acid media. This was demonstrated through electrochemical techniques and theoretical calculations based on density functional theory (Cruz et al., 2004).
CO2 Capture : A study demonstrated that ionic liquids derived from imidazole, related to 1-(2-Bromoethyl)imidazolidin-2-one, can effectively capture CO2. This ionic liquid can be recycled and is comparable in efficiency to commercial amine sequestering agents (Bates et al., 2002).
Synthesis of Imidazolidin-2-ones : A new method for preparing substituted imidazolidin-2-ones from N-allylamines is described. This process involves the addition of amine starting materials to isocyanates to form N-allylureas, which are then converted to imidazolidin-2-one products (Fritz et al., 2006).
Hydroamination of Alkenes : The gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas, including imidazolidin-2-ones, leads to efficient and regioselective synthesis. This method demonstrates a potential application in organic synthesis (Zhang et al., 2009).
Pharmaceutical Applications : Imidazole-based compounds, including those related to 1-(2-Bromoethyl)imidazolidin-2-one, are significant in medicinal chemistry. They bind to various enzymes and receptors due to their electron-rich characteristics, showing a wide range of bioactivities (Zhang et al., 2014).
properties
IUPAC Name |
1-(2-bromoethyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIDPIFLOWJKCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)imidazolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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